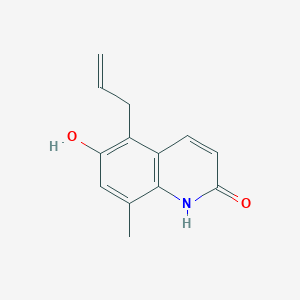

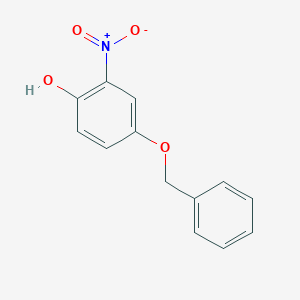

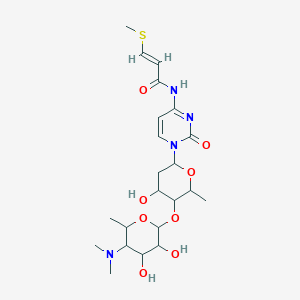

N-(3-氨基-2,6-二甲基苯基)-2-(二乙基氨基)乙酰胺

描述

The compound "N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide" is a chemical entity that appears to be related to a class of compounds with various pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide derivatives with potential biological activities, such as anti-tuberculosis properties and anticancer activities . These compounds are characterized by their acetamide group and substituted phenyl rings, which are common structural motifs in medicinal chemistry.

Synthesis Analysis

The synthesis of related acetamide compounds involves multi-step organic reactions, including acetylation, ethylation, and condensation . For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77%, with improvements in the technical methods of reduction, acetylation, and ethylation . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was performed by stirring specific precursors in dry dichloromethane, followed by recrystallization . These methods highlight the importance of optimizing reaction conditions and selecting appropriate reagents to achieve high yields and purity in the synthesis of acetamide derivatives.

Molecular Structure Analysis

The molecular structures of acetamide derivatives are often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds of the type N–H···O, as well as two intramolecular interactions . These structural features are crucial for understanding the compound's potential interactions with biological targets, such as the VEGFr receptor mentioned in the context of anticancer activity .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the presence of functional groups and the overall molecular conformation. The intramolecular hydrogen bond observed in the structure of N-[3-(Diethylaminomethyl)-4-hydroxyphenyl]acetamide suggests a certain rigidity and potential for specific chemical interactions . Moreover, the presence of electron-donating and electron-withdrawing groups on the phenyl ring can affect the compound's reactivity in subsequent chemical transformations or biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are essential for their application in pharmaceutical formulations. The determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography (HPLC) indicates the importance of analytical methods in assessing the quality and concentration of these compounds in dosage forms . The method described is specific, precise, and suitable for routine quality control, highlighting the compound's stability and compatibility with pharmaceutical excipients .

科学研究应用

乙酰胺衍生物的生物和环境影响

对乙酰胺衍生物的研究,包括与N-(3-氨基-2,6-二甲基苯基)-2-(二乙基氨基)乙酰胺结构相关的化合物,突显了它们在商业上的重要性以及暴露的生物学后果。肯尼迪(2001)审查了乙酰胺及其衍生物的毒理学,强调了多样化的生物反应以及多年来环境毒理学数据的扩展。这篇评论有助于理解这些化合物的环境影响和生物相互作用,提供了关于它们在制药用途之外更广泛科学应用的基础视角 (Kennedy, 2001)。

有机锡(IV)配合物的抗结核活性

有机锡(IV)配合物,包括从2-[(2,6-二甲基苯基)氨基]苯甲酸衍生的配合物,在对抗结核病方面展示了一种新颖的应用。伊克巴尔、阿里和沙赞迪(2015)探讨了这些化合物的显著结构多样性和生物活性,暗示这种化学探索可能导致新的抗结核疗法,指出了一条延伸二甲基苯基氨基化合物在传染病管理中的实用性的研究路径 (Iqbal, Ali, & Shahzadi, 2015)。

慢性疼痛管理

图利等人(2020)讨论了静脉利多卡因输注用于管理难治性慢性疼痛,突出了该化合物的镇痛效果。这种应用对于慢性疼痛管理至关重要,提供了一种利用N-(3-氨基-2,6-二甲基苯基)-2-(二乙基氨基)乙酰胺衍生物的镇痛性质的非阿片类选择。该研究表明了这种化合物在提供疼痛缓解方面的不断发展的治疗应用,标志着一个重要的持续研究领域 (Tully et al., 2020)。

合成有机化学的探索

近藤和村上(2001)审查了基于N-Ar轴的合成有机化学,包括对N-酰化试剂和手性轴发展的讨论。这项工作强调了化合物的化学多功能性以及创造具有特定生物活性的新化合物的潜力,展示了该化合物在合成有机化学和药物开发过程中的实用性。对N-酰化试剂的探索和手性配体的设计对药物化学做出了重要贡献,提供了关于复杂有机分子的合成和应用的见解 (Kondo & Murakami, 2001)。

属性

IUPAC Name |

N-(3-amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9,15H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGRMQFOEGNXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192991 | |

| Record name | N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

CAS RN |

39942-50-2 | |

| Record name | N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039942502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC34019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-AMINO-2,6-DIMETHYLPHENYL)-2-(DIETHYLAMINO)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9Z6FQ7AUP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)

![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)

![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)

![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)